5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione
Description
Properties
CAS No. |
114808-90-1 |
|---|---|
Molecular Formula |
C6H3F3N4S |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione |
InChI |
InChI=1S/C6H3F3N4S/c7-6(8,9)3-1-4(14)13-5(12-3)10-2-11-13/h1-2H,(H,10,11,12) |
InChI Key |
GVYVYQCPTOQYND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N=CNN2C1=S)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol can be achieved through various methods. One common approach involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with acrylonitrile derivatives and various 1,3-dicarbonyl compounds . This reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields.
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and catalyst-free conditions can be particularly advantageous for large-scale production due to the reduced reaction times and lower environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Cyclization: Cyclization reactions may require acidic or basic catalysts, depending on the specific reaction pathway.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted derivatives with different functional groups.
Cyclization: Fused heterocyclic compounds with enhanced biological activity.
Scientific Research Applications
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol has numerous applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: Its unique chemical structure makes it useful in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines . This inhibition disrupts the synthesis of nucleotides, leading to the suppression of cell proliferation, particularly in rapidly dividing cancer cells.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group at position 5 improves stability and lipophilicity compared to chloromethyl or phenyl groups .
- Position 7 Modifications : Thione (C=S) derivatives exhibit distinct redox behavior versus oxo (C=O) or chloro (Cl) analogs. For example, S1-TP (oxo) shows reversible electrochemical reduction, while thione derivatives may display irreversible oxidation due to sulfur’s nucleophilicity .
- Biological Activity : Chloro-substituted derivatives (e.g., 5h) demonstrate anti-tubercular activity (MIC: <1 µg/mL) , whereas oxo-substituted analogs (e.g., GABA modulators) show anticonvulsant effects (ED₅₀: 15–30 mg/kg) .
Comparison :
Electrochemical Behavior (Carbon Graphite Electrode):
Key Insight: The thione group’s higher electronegativity may shift oxidation peaks to more positive potentials compared to oxo analogs, impacting drug metabolism and DNA interaction .
Biological Activity
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of triazolo-pyrimidines, characterized by a fused triazole and pyrimidine ring system. The incorporation of a trifluoromethyl group enhances its lipophilicity and biological activity.
Biological Activity Overview
Research has demonstrated that derivatives of 5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibit various biological activities including:
- Anticancer Activity : Many studies have highlighted its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.
- Antibacterial and Antiviral Properties : Some derivatives have shown promising activity against bacterial and viral infections.
The anticancer effects of 5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione have been attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds in this class have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, a study reported that certain derivatives exhibited IC50 values in the low micromolar range against MGC-803, HCT-116, and MCF-7 cell lines .
- Induction of Apoptosis : Research indicates that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways. This involves the activation of caspases and modulation of pro-apoptotic proteins like p53 and Bax .
- Cell Cycle Arrest : Some derivatives have been shown to induce G2/M phase arrest in cancer cells, which is crucial for halting the proliferation of malignant cells .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazolo-pyrimidine derivatives. One compound demonstrated an IC50 value of 3.91 μM against MCF-7 cells, indicating potent cytotoxic activity . Another derivative showed selective cytotoxicity towards cancer cells while sparing normal cells .
Data Summary
| Compound Name | Target Cell Lines | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound H12 | MGC-803 | 9.47 | Apoptosis induction |
| Compound H12 | HCT-116 | 9.58 | Cell cycle arrest |
| Compound H12 | MCF-7 | 13.1 | ERK signaling pathway inhibition |
| Compound 3 | MCF-7 | 3.91 | Tubulin polymerization inhibition |
| Compound A | EC109 | - | G2/M arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
